4'-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate
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Overview
Description
4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a biphenyl core, a sulfonyl group, and a pyrimidinyl moiety. This compound is known for its potential use in medicinal chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the biphenyl core under basic conditions.
Attachment of the pyrimidinyl moiety: This step involves the reaction of the sulfonylated biphenyl with a pyrimidinyl derivative, typically through nucleophilic substitution.
Formation of the imino linkage: The imino group is introduced by reacting the pyrimidinyl-sulfonyl-biphenyl compound with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The sulfonyl and pyrimidinyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid
Uniqueness
4’-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate is unique due to its specific structural features, such as the biphenyl core and the imino linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[4-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]iminomethyl]phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6S/c1-18(32)37-23-12-8-21(9-13-23)20-6-4-19(5-7-20)17-28-22-10-14-24(15-11-22)38(33,34)31-25-16-26(35-2)30-27(29-25)36-3/h4-17H,1-3H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMORUCZVKPETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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